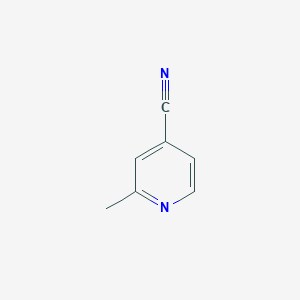

4-Cyano-2-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.govjubilantingrevia.com The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts unique properties such as basicity, solubility, and the capacity for hydrogen bonding. nih.gov These characteristics make pyridine scaffolds highly sought after in drug design and development, as they can enhance the bioavailability and therapeutic efficacy of molecules. enpress-publisher.comresearchgate.net The versatility of the pyridine nucleus allows for its easy conversion into a multitude of functionalized derivatives, making it a privileged structure in the synthesis of novel compounds with significant biological activity. nih.govenpress-publisher.com

Overview of Cyano-Substituted Pyridines in Organic Chemistry

Cyanopyridines, which are pyridine rings substituted with a cyano (-C≡N) group, are a particularly important class of pyridine derivatives. The strong electron-withdrawing nature of the cyano group significantly influences the reactivity of the pyridine ring, making these compounds valuable intermediates in a variety of chemical transformations. chemimpex.combohrium.com Substituted cyanopyridines are key precursors in the synthesis of pharmaceuticals, dyes, and agrochemicals. scielo.org.co Their ability to participate in diverse reactions allows for the construction of complex molecular architectures, which is crucial for the development of new therapeutic agents and functional materials. chemimpex.comnetascientific.com The synthesis of cyanopyridine derivatives continues to be an active area of research due to their broad spectrum of biological activities. scielo.org.coekb.eg

Positioning of 4-Cyano-2-methylpyridine within Pyridine Chemistry

Within the broader family of cyanopyridines, this compound holds a specific and important position. This compound features a cyano group at the 4-position and a methyl group at the 2-position of the pyridine ring. cymitquimica.com This particular arrangement of substituents makes it a versatile intermediate in organic synthesis. netascientific.com It serves as a crucial building block for more complex molecules, including those with pharmaceutical applications such as calcium channel antagonists. scbt.com The presence of both the cyano and methyl groups provides distinct reactive sites, allowing for sequential and regioselective modifications, further expanding its utility in the synthesis of a wide array of target compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Boiling Point | 212.8±20.0 °C at 760 mmHg |

| Flash Point | 87.2±7.0 °C |

| Density | 1.1±0.1 g/cm³ |

| Vapor Pressure | 0.2±0.4 mmHg at 25°C |

Note: The data in this table is compiled from various sources. chemsrc.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJLHPCEHEABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474774 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-53-1 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cyano 2 Methylpyridine

Direct Cyanation Approaches and Catalyst Systems

Direct cyanation strategies provide a more atom-economical and often more direct route to 4-cyano-2-methylpyridine compared to multi-step classical syntheses. These methods can be broadly categorized into gas-phase ammoxidation and liquid-phase reactions involving activated pyridine (B92270) species.

Ammoxidation of Substituted Picolines

Ammoxidation is a significant industrial process for the conversion of methyl-substituted aromatic and heteroaromatic compounds into their corresponding nitriles. This vapor-phase catalytic reaction involves the simultaneous action of ammonia (B1221849) and oxygen on the substrate at elevated temperatures. The ammoxidation of 2,4-lutidine (2,4-dimethylpyridine) presents a direct route to a mixture of cyanomethylpyridines, including the target compound, this compound. Research has shown that the methyl groups at positions 2 and 4 of the pyridine ring are more reactive in ammoxidation compared to those at positions 3 and 5. nii.ac.jp One study on the ammoxidation of 2,4-lutidine over a Cr2O3-Al2O3 catalyst at 360°C reported the formation of both 2-cyano-4-methylpyridine (B154492) and this compound in equal amounts. nii.ac.jp

The efficiency and selectivity of the ammoxidation process are critically dependent on the catalyst system employed. Mixed metal oxides, particularly those containing vanadium, molybdenum, and antimony, have been extensively investigated for the ammoxidation of various methyl-substituted heteroaromatics. researchgate.netscirp.orgacs.org These catalysts are known to facilitate the complex redox and acid-base reactions involved in the conversion of a methyl group to a nitrile.

For the ammoxidation of picolines and lutidines, various catalyst formulations have been explored. Vanadium-based catalysts, often supported on materials like titania (TiO2) or alumina (B75360) (Al2O3), are widely used. researchgate.net For instance, V2O5/TiO2 catalysts have been employed for the ammoxidation of 2-picoline. nih.gov The addition of promoters such as molybdenum and antimony to vanadium oxide catalysts can significantly enhance their activity and selectivity. For example, V-Sb-O and V-Mo-Sb-O catalyst systems have shown efficacy in the ammoxidation of various hydrocarbons and heteroaromatics. google.comresearchgate.netwipo.int The synergy between these metal oxides is believed to create active sites that are optimal for the activation of the methyl group and the subsequent incorporation of nitrogen from ammonia. nih.gov

A study on the ammoxidation of 3-picoline utilized antimony-promoted vanadium phosphorus oxide (VPO) catalysts, demonstrating the role of promoters in modifying the catalyst's properties. researchgate.net Another investigation into the ammoxidation of 4-phenyl-o-xylene employed a V–Sb–Bi–Zr/γ-Al2O3 oxide catalyst, highlighting the complexity and tunability of these catalytic systems. scirp.org

| Substrate | Catalyst System | Temperature (°C) | Products | Reference(s) |

| 2,4-Lutidine | Cr2O3-Al2O3 | 360 | 2-Cyano-4-methylpyridine, this compound | nii.ac.jp |

| 3-Picoline | Sb-VPO | - | Nicotinonitrile | researchgate.net |

| 2-Picoline | V2O5/TiO2 | - | 2-Cyanopyridine | nih.gov |

| 4-Phenyl-o-xylene | V–Sb–Bi–Zr/γ-Al2O3 | - | 4-Phenylphthalonitrile | scirp.org |

| Ethylene | V–Mo/ZSM-5 | - | Acetonitrile | nih.gov |

Continuous flow synthesis offers significant advantages for ammoxidation reactions, which are often highly exothermic. abertay.ac.uk The use of microreactors allows for superior heat and mass transfer, leading to improved safety, higher yields, and better control over reaction parameters. abertay.ac.uk

A study on the continuous-flow ammoxidation of 2-methylpyrazine (B48319) to 2-cyanopyrazine in a microreactor provides a relevant model for the synthesis of this compound. abertay.ac.uk In this system, a vanadium-based catalyst (CrVPO/γ-Al2O3) was packed into a microchannel. The process parameters, including temperature, reactant ratios, and catalyst particle size, were optimized to achieve high conversion and selectivity. abertay.ac.uk An optimal temperature of 480 °C with a gas hourly space velocity (GHSV) of 13,081 h⁻¹ resulted in a 71.5% conversion of 2-methylpyrazine and a 93.7% selectivity to 2-cyanopyrazine. abertay.ac.uk This demonstrates the potential for achieving high space-time yields in continuous flow ammoxidation processes. abertay.ac.uk The ability to maintain stable operation over extended periods (e.g., 50 hours) further highlights the robustness of this approach for industrial production. abertay.ac.uk

| Parameter | Value | Outcome | Reference |

| Catalyst | CrVPO/γ-Al2O3 | High activity and selectivity | abertay.ac.uk |

| Temperature | 480 °C | Optimal balance of conversion and selectivity | abertay.ac.uk |

| GHSV | 13,081 h⁻¹ | High throughput | abertay.ac.uk |

| MP Conversion | 71.5% | Efficient substrate utilization | abertay.ac.uk |

| CP Selectivity | 93.7% | High purity of desired product | abertay.ac.uk |

| Stability | >50 hours | Robust for continuous production | abertay.ac.uk |

Reactions of Cyanide Ion with Activated Pyridine Intermediates

An alternative to high-temperature gas-phase ammoxidation is the reaction of cyanide ions with activated pyridine intermediates in the liquid phase. This approach involves the activation of the pyridine ring towards nucleophilic attack by the cyanide ion.

The Reissert-Henze reaction is a classical method for the cyanation of pyridine N-oxides. nii.ac.jpepfl.ch In this reaction, the N-oxide is treated with a cyanide source, typically in the presence of an acylating agent like benzoyl chloride. nii.ac.jp The reaction generally leads to the formation of a cyano group at the 2- or 6-position of the pyridine ring. nii.ac.jpepfl.ch

For 2-methylpyridine (B31789) N-oxide, the regioselectivity of the Reissert-Henze reaction is a critical consideration. Studies have shown that nucleophilic attack, including cyanation, preferentially occurs at the 6-position, which is ortho to the nitrogen atom and remote from the methyl group. epfl.ch For instance, the reaction of 2-methylpyridine N-oxide with dimethylcarbamoyl chloride and trimethylsilylcyanide (TMSCN) leads to 2-cyano-6-methylpyridine. google.com Similarly, the reaction of 2-methylpyridine N-oxide with an acylating agent and a nucleophile like an enamine results in substitution at the 6-position. epfl.ch This regioselectivity is attributed to both steric hindrance from the 2-methyl group and the electronic effects of the N-oxide group, which activates the ortho positions. Therefore, the direct synthesis of this compound via a Reissert-Henze reaction on 2-methylpyridine N-oxide is not a favored pathway, as cyanation at the 4-position is not observed.

| Substrate | Reagent(s) | Position of Substitution | Product(s) | Reference(s) |

| 2-Methylpyridine N-oxide | Dimethylcarbamyl chloride, TMSCN | 6-position | 2-Cyano-6-methylpyridine | google.com |

| 3-Substituted pyridine N-oxides | Silver acetylide, Benzoyl chloride | 2- and 6-positions (2-predominant) | 2- and 6-Ethynylpyridines | nii.ac.jp |

| 4-Substituted quinoline (B57606) 1-oxides | TMSCN, Pd(OAc)2, DDQ | 2-position | 2-Cyano-4-substituted quinoline 1-oxides | rasayanjournal.co.in |

| 2-Methylpyridine N-oxide | Morpholinocyclohexene, Acylating agent | 6-position | 6-Substituted-2-methylpyridine | epfl.ch |

Activation of the pyridine ring can also be achieved through the formation of N-alkyl or N-acyl pyridinium (B92312) salts. These intermediates are highly susceptible to nucleophilic attack by cyanide ions.

A successful synthesis of 4-cyano-2-picoline (this compound) has been reported starting from 2-picoline N-oxide. google.com In this procedure, the N-oxide is first treated with iodoethane (B44018) to form the N-ethoxy-2-methylpyridinium iodide intermediate. google.com This activated pyridinium salt is then reacted with potassium cyanide in an ethanol (B145695)/water mixture at approximately 50°C to yield the desired this compound in good yield. google.com This method demonstrates the feasibility of introducing a cyano group at the 4-position by activating the pyridine ring with an alkoxy group.

The use of N-acylpyridinium salts for cyanation has also been explored. Generally, the addition of nucleophiles to N-acylpyridinium salts can result in a mixture of 1,2- and 1,4-dihydropyridine (B1200194) adducts. The regioselectivity can be influenced by the nature of the acyl group and the substituents on the pyridine ring. While this approach offers another potential route, controlling the regioselectivity to favor the 4-position for the synthesis of this compound can be a challenge and may require careful optimization of reaction conditions and reagents.

| Starting Material | Intermediate | Reagents | Product | Yield | Reference |

| 2-Picoline N-oxide | N-Ethoxy-2-methylpyridinium iodide | 1. Iodoethane 2. KCN, EtOH/H2O | This compound | Good | google.com |

N-Aminopyridinium Cations

The reaction of N-aminopyridinium cations with a cyanide ion source represents a viable method for the synthesis of cyanopyridines. thieme-connect.de This approach is part of a broader strategy involving the reaction of cyanide ions with activated pyridine rings, such as pyridine N-oxides, N-alkyl, or N-acyl-pyridinium cations. thieme-connect.de In a related synthesis, 2-picoline N-oxide can be treated with iodoethane to form 2-picoline N-ethoxy iodide. rasayanjournal.co.in This intermediate, without further purification, is then reacted with potassium cyanide in an aqueous ethanol solution at approximately 50°C to yield 4-cyano-2-picoline. rasayanjournal.co.in Another general method involves the reaction of 1-methoxy-2-methylpyridinium methyl sulfate (B86663) with sodium cyanide in an aqueous solution, which can produce a mixture of 2-cyano-6-methylpyridine and this compound. orgsyn.org

Halopyridines as Precursors

Halopyridines serve as common precursors for the synthesis of this compound and its derivatives. abertay.ac.uk The substitution of a halogen atom on the pyridine ring with a cyano group is a frequently employed strategy. researchgate.net For instance, 2-chloro-6-methylpyridine (B94459) has been used to prepare 2-cyano-6-methylpyridine, although specific yield information is not always provided. orgsyn.org Palladium-catalyzed cross-coupling reactions of halopyridines with various nucleophiles, including lithium enolates and silyl (B83357) enol ethers, are also established methods for creating carbon-carbon bonds and introducing functional groups. acs.orgresearchgate.net Recent advancements in iron-, nickel-, and palladium-catalyzed reactions have improved the efficiency of preparing alkylpyridines from halopyridines. researchgate.net

Dehydration, Decarboxylation, and Oxidation Routes

A variety of synthetic strategies for preparing cyanopyridines rely on dehydration, decarboxylation, and oxidation reactions of suitable precursors. thieme-connect.de

Conversion of Primary Amides

The dehydration of primary amides is a direct route to nitriles. thieme-connect.de For example, 2-methylisonicotinamide can be dehydrated to form this compound. This transformation can be achieved using reagents like trifluoroacetic anhydride (B1165640) in the presence of pyridine.

Oxidation of Primary Alcohols

The oxidation of primary alcohols attached to the pyridine ring offers another pathway to the corresponding nitrile. thieme-connect.de Specifically, (2-methylpyridin-4-yl)methanol (B24509) can be oxidized to produce this compound. ambeed.com This type of oxidation is a common transformation in organic synthesis.

Transformation of Pyridylacetic Esters, Oximinocarbonates, and Carbamates

The transformation of pyridylacetic esters, oximinocarbonates, and carbamates provides alternative synthetic routes to cyanopyridines. thieme-connect.de For instance, a three-component synthesis involving activated pyridine-N-oxides, Meldrum's acid derivatives, and various nucleophiles can lead to the formation of substituted pyridylacetic acid derivatives. acs.orgresearchgate.netacs.org These derivatives can then potentially be converted to the corresponding nitriles. The synthesis of 1,2-cyclic carbamates from 1,2-O-sulfinyl derivatives has also been reported, showcasing the versatility of carbamate (B1207046) chemistry in heterocyclic synthesis. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. One prominent industrial method is the ammoxidation of 4-methylpyridine (B42270) (γ-picoline). chemicalbook.comgoogle.com This process involves reacting 4-methylpyridine with ammonia and air over a catalyst at elevated temperatures. chemicalbook.comgoogle.com The reaction can achieve high conversion rates of 4-methylpyridine (over 99%) and high yields of 4-cyanopyridine (B195900) (over 98%). chemicalbook.comgoogle.com

Recent research has focused on developing more environmentally friendly catalytic systems and reaction conditions. For example, the Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines has been advanced by using ammonium (B1175870) carbonate in an aqueous medium. rsc.org This method serves as a green approach, with ammonium carbonate acting as both the nitrogen source and a promoter for the reaction. rsc.org The use of aqueous media and the avoidance of hazardous reagents are key advantages of this methodology. rsc.org Furthermore, protocols using green solvents like aqueous ethanol and catalyst-free conditions have been developed for the synthesis of various pyridine derivatives, highlighting a broader trend towards sustainable chemical production. researchgate.net

Below is a table summarizing various synthetic approaches for pyridine derivatives, including those applicable to this compound.

| Precursor/Method | Reagents/Conditions | Product | Reference |

| 2-Picoline N-oxide | 1. Iodoethane 2. KCN, EtOH/H₂O, ~50°C | 4-Cyano-2-picoline | rasayanjournal.co.in |

| 1-Methoxy-2-methylpyridinium methyl sulfate | NaCN, H₂O | 2-Cyano-6-methylpyridine and this compound | orgsyn.org |

| 2-Methylisonicotinamide | Trifluoroacetic anhydride, Pyridine | This compound | |

| 4-Methylpyridine | NH₃, Air, Catalyst, 330-450°C | 4-Cyanopyridine | chemicalbook.comgoogle.com |

| Ethyl acetoacetate, Ethyl cyanoacetate | (NH₄)₂CO₃, Aqueous medium | 2,6-Dihydroxy-3-cyano-4-methyl pyridine | rsc.org |

Stereoselective and Enantioselective Synthesis Pathways

While this compound is an achiral molecule and therefore does not have enantiomers, the principles of stereoselective and enantioselective synthesis are crucial for the preparation of its chiral derivatives. These chiral derivatives are of significant interest in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or material properties. The synthesis of chiral pyridine derivatives is a challenging area due to the electronic properties of the pyridine ring, which can interfere with many standard catalytic asymmetric reactions. chim.it However, several advanced methodologies have been developed to address this challenge, primarily focusing on catalytic asymmetric synthesis and the use of chiral auxiliaries. chim.itnumberanalytics.com

A key strategy in this field is the catalytic asymmetric functionalization of a pre-existing pyridine ring. This can involve the addition to unsaturated bonds, cross-coupling reactions, or C-H functionalization, guided by a chiral catalyst. chim.it Another significant approach is the de novo construction of the pyridine ring from chiral precursors, allowing for the incorporation of stereocenters from the outset. chim.it

Catalytic Asymmetric Synthesis of Chiral Pyridine Derivatives

Catalytic asymmetric synthesis aims to create chiral molecules from prochiral substrates using a small amount of a chiral catalyst. For pyridine derivatives, this often involves transition metal catalysts complexed with chiral ligands. numberanalytics.com These methods provide a direct and atom-economical route to enantiomerically enriched products.

One notable example is the nickel-catalyzed enantioselective [2+2+2]-cycloaddition of alkynes with alkyne-tethered malononitriles. This method allows for the construction of densely substituted pyridines with an adjacent all-carbon quaternary stereocenter, a structure that is challenging to synthesize by other means. chim.it Another approach involves the catalytic asymmetric C-H functionalization of alkylpyridines, which allows for the direct introduction of chirality at the position alpha to the pyridine ring. chim.it

The table below summarizes representative findings in the catalytic asymmetric synthesis of chiral pyridine derivatives, which could be conceptually applied to substrates related to this compound.

| Catalyst/Ligand | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Yield | Reference |

| Nickel / Chiral Ligand | Alkyne-tethered malononitriles | [2+2+2]-Cycloaddition | High | Good | chim.it |

| Iridium / Chiral Ligand | Diaryl(2-pyridyl)methanes | C-H Borylation | High | Good | chim.it |

| Palladium / Chiral Ligand | Nitrogen-containing aromatics | Asymmetric Cycloaddition | High | Good | chim.it |

| Bis(guanidino)iminophosphorane | 2-Benzylpyridine N-oxides | Mannich-type reaction | Up to 93% | Up to 98% | rsc.org |

Use of Chiral Auxiliaries

An alternative strategy for inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a reaction, and is subsequently removed to yield the enantiomerically enriched product. numberanalytics.com

A powerful application of this method is in the hydrogenation of pyridines. For instance, oxazolidinones have been successfully employed as traceless chiral auxiliaries for the synthesis of enantioenriched δ-lactams from oxazolidinone-substituted pyridines. nih.govd-nb.info The oxazolidinone is derived from a readily available chiral amino alcohol and can be recycled after the reaction sequence, making the process efficient and sustainable. d-nb.info This approach demonstrates how a chiral auxiliary can control the facial selectivity of hydrogenation, leading to highly enantioenriched products. nih.govd-nb.info

The reaction of metallated 2-methylpyridine, specifically bis-(2-pyridylmethyl)cyanocuprate, with chiral α,β-unsaturated esters and butenolides has also been shown to proceed with high stereoselectivity, yielding the conjugate addition product. clockss.org This demonstrates that the inherent chirality of the reactant can direct the addition of the 2-picolyl moiety.

The following table presents data on the use of a chiral auxiliary in the synthesis of chiral piperidones, illustrating the high degree of stereocontrol achievable.

| Chiral Auxiliary | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield | Reference |

| Oxazolidinone | Oxazolidinone-substituted pyridine | Dimethylated δ-lactam | >99:1 | 98:2 | 66% | d-nb.info |

| Oxazolidinone | Oxazolidinone-substituted pyridine | Disubstituted δ-lactam | >99:1 | 97:3 | High | d-nb.info |

These methodologies highlight the sophisticated strategies available for introducing chirality into pyridine-containing molecules. While not applied directly to this compound within the reviewed literature, they represent the current state-of-the-art for accessing its chiral analogues, which are of high value for further chemical and pharmaceutical development.

Reaction Mechanisms and Reactivity of 4 Cyano 2 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental class of reactions. In the context of 4-cyano-2-methylpyridine and related pyridinium (B92312) ions, the mechanism deviates from the classical rate-determining addition of the nucleophile. nih.gov Instead, these reactions often proceed via a mechanism where the deprotonation of an intermediate species is the rate-controlling step. nih.govresearchgate.net

Influence of the Cyano Group on Deprotonation Steps

Studies have shown that 2-cyano and 4-cyano substituted N-methylpyridinium ions exhibit a reactivity that is approximately 50-fold greater than their 2-fluoro counterparts. nih.govresearchgate.net This marked increase in reactivity is directly attributed to the activating effect of the cyano group in the deprotonation process. nih.govresearchgate.net The mechanism involves the formation of a hydrogen-bonded complex, and the stability of this complex is enhanced by the cyano group, which in turn drives the higher substitution rates. rsc.org

Leaving Group Effects and Mechanistic Borderlines (E2-E1cB)

The nature of the leaving group significantly influences the specific mechanistic pathway within the SNAr reaction of pyridinium ions, highlighting a mechanistic borderline between E2 (elimination, bimolecular) and E1cB (elimination, unimolecular, conjugate base) pathways. nih.govresearchgate.net

In the case of good leaving groups like chloride (Cl), bromide (Br), and iodide (I), the deprotonation of the addition intermediate is accompanied by the simultaneous departure of the leaving group in a concerted E2 mechanism. nih.govresearchgate.net However, for poorer leaving groups, such as the cyano (CN) group and fluoride (B91410) (F), the mechanism shifts towards an E1cB-like pathway. nih.govresearchgate.net In this scenario, the deprotonation of the hydrogen-bonded complex is a rapid and reversible step, leading to a deprotonated intermediate. The subsequent loss of the leaving group is then a rapid, separate step. nih.govresearchgate.net

This distinction in mechanism leads to a different leaving group reactivity order than what is typically observed in SNAr reactions where nucleophilic addition is rate-determining (the "element effect," F > Cl ≈ Br > I). nih.gov For the reactions of substituted N-methylpyridinium ions with piperidine (B6355638), the observed reactivity order is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govresearchgate.net This demonstrates that the reactions are poised near the E2-E1cB mechanistic borderline, with the specific pathway being dictated by the nature of the leaving group. nih.govresearchgate.net

Photoreactivity and Photoisomerization Mechanisms

Upon absorption of ultraviolet light, this compound, like other pyridine derivatives, can undergo complex photochemical reactions, leading to isomerization. arkat-usa.orgacs.org These processes involve transitions to excited electronic states and the formation of high-energy intermediates.

S0 → S2 (¹ππ*) Excitation and Phototransposition

The photoisomerization of pyridine and its derivatives, including cyanopyridines, is initiated by the absorption of light, typically at wavelengths around 254 nm, which corresponds to the S0 → S2 (¹ππ*) electronic transition. arkat-usa.orgaip.org This excitation leads to a highly energetic and reactive molecule. aip.org Experimental and computational studies on related methylpyridines suggest that this excitation to the S2 state is a key step in the phototransposition reactions observed in the vapor phase. aip.orgnih.gov

For monosubstituted pyridines like the isomeric methylpyridines and cyanopyridines, irradiation at 254 nm results in the formation of the other two isomers as primary photoproducts, forming a photochemical triad. arkat-usa.orgacs.org This indicates an interconversion process where the substituent and the nitrogen atom effectively change their positions on the aromatic ring. arkat-usa.org The mechanism for this phototransposition is believed to involve a ring-closure step followed by the migration of the nitrogen atom around the resulting cyclopentadienyl-like structure and subsequent rearomatization. acs.org

Dewar Isomer Formation and Subsequent Isomerization Pathways

A key intermediate implicated in the photoisomerization of pyridines is the Dewar isomer, a valence isomer with a bridged bicyclic structure. aip.orgresearchgate.net Computational studies on pyridine and its dimethyl derivatives have shown that photoisomerization likely occurs through the formation of these Dewar pyridine structures. researchgate.netresearchgate.net

Following the initial photoexcitation, the molecule can undergo a conformational change to form a Dewar isomer. aip.org For instance, in the case of 4-methylpyridine (B42270), the formation of a Dewar isomer has been suggested as a primary process upon photoexcitation. aip.org These Dewar isomers are not typically the final products but are themselves reactive intermediates that can undergo further transformations. researchgate.net

One possible pathway for the subsequent isomerization involves the transformation of the Dewar isomer into a corresponding benzvalene (B14751766) isomer, which can then decompose to yield the final isomeric products. researchgate.net Another proposed mechanism involves an intramolecular thermal or photochemical [2+2]-cycloaddition reaction of the Dewar isomer, which can also lead to the observed photoproducts. researchgate.net It has been suggested that for some pyridine derivatives, a consecutive light and thermal isomerization cycle involving the Dewar isomer is a plausible mechanism. nih.gov

Nonradiative Decay Pathways and Quantum Yield Considerations

The photophysical properties of this compound, as a donor-acceptor system, are significantly influenced by the interplay between its electron-donating methyl group and the electron-withdrawing cyano group. The de-excitation of the excited state can occur through radiative pathways (fluorescence) or nonradiative decay pathways. The efficiency of the radiative process is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons.

The fluorescence quantum yield is highly sensitive to the molecular environment, particularly solvent polarity. In many donor-acceptor molecules, an increase in solvent polarity can lead to a decrease in the radiative rate constant as the excited state becomes more dipolar in character. rsc.org Furthermore, the formation of molecular aggregates or excimers in the solid state or concentrated solutions can introduce additional nonradiative decay pathways, which typically leads to a decrease in the fluorescence quantum yield. rsc.org For some cyanopyridine derivatives, quantum yields have been measured to be in the range of 14-16%. qu.edu.qa The specific quantum yield of this compound would be determined by the relative rates of these radiative and nonradiative processes.

| Parameter | Description | Influencing Factors |

| Nonradiative Decay | De-excitation pathways that do not produce light. | Solvent polarity, temperature, molecular aggregation. |

| Intersystem Crossing (ISC) | Transition from a singlet excited state to a triplet excited state. A common pathway for pyridinic compounds. acs.org | Presence of heavy atoms, solvent polarity. rsc.org |

| Internal Conversion | Transition between electronic states of the same multiplicity (e.g., S2 to S1). | Energy gap between states. |

| Valence Isomerization | Formation of structural isomers upon photoexcitation, providing a rapid decay channel. acs.org | Excitation wavelength. |

| Fluorescence Quantum Yield (Φf) | Efficiency of the fluorescence process. | Relative rates of radiative vs. nonradiative decay. |

Redox Reactions

Oxidation Pathways and Corresponding Oxide Formation

The oxidation of this compound can proceed at two primary sites: the pyridine nitrogen atom and the methyl group. The specific outcome of the oxidation reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

A common oxidation reaction for pyridine derivatives is the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an organic acid or with peroxy acids. For instance, maleic anhydride (B1165640) derivatives have been shown to act as effective catalysts for the N-oxidation of various pyridine substrates using hydrogen peroxide. rsc.org Pyridines with electron-donating groups, such as the methyl group in this compound, generally react well under these conditions. rsc.org The resulting this compound N-oxide is a key intermediate for further functionalization.

The methyl group at the C2 position can also be oxidized. Depending on the strength and type of the oxidizing agent, the methyl group can be converted to an aldehyde (pyridine-2-carbaldehyde) or further to a carboxylic acid (picolinic acid). chemjournal.kz For example, the vapor-phase catalytic oxidation of 2-methylpyridine (B31789) over V-Zr-O catalysts can yield both pyridine-2-aldehyde and picolinic acid. chemjournal.kz Similarly, liquid-phase oxidation using cobalt-doped catalysts with hydrogen peroxide has been shown to convert 2-methylpyridine to 2-pyridinecarboxylic acid with high conversion and selectivity. researchgate.net

| Reaction Type | Reagent/Catalyst | Product |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) / Maleic Anhydride Derivatives rsc.org | This compound N-oxide |

| Methyl Group Oxidation | V-Zr-O catalyst / O₂ (vapor phase) chemjournal.kz | 4-Cyano-2-pyridine-carbaldehyde |

| Methyl Group Oxidation | V-Zr-O catalyst / O₂ (vapor phase) chemjournal.kz | 4-Cyano-2-pyridinecarboxylic acid |

| Methyl Group Oxidation | Cobalt-doped SBA-3 / H₂O₂ (liquid phase) researchgate.net | 4-Cyano-2-pyridinecarboxylic acid |

Reduction Reactions and Functional Group Transformations

This compound possesses two primary functional groups susceptible to reduction: the cyano group and the pyridine ring. The choice of reducing agent and reaction conditions allows for selective transformation of one or both of these moieties.

The cyano group can be reduced to a primary amine (aminomethyl group). Catalytic hydrogenation is a common method for this transformation. For example, the reduction of 4-cyano-2-picoline using a palladium on carbon (Pd/C) catalyst under hydrogen pressure yields the corresponding primary amine, 4-(aminomethyl)-2-methylpyridine, in excellent yield. rasayanjournal.co.in This reaction can be assisted by the presence of ammonium (B1175870) hydroxide. rasayanjournal.co.in Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor is another effective method for reducing cyanoarenes to benzylamines under mild conditions. beilstein-journals.org

Alternatively, the cyano group of 2- and 4-cyanopyridines can be unexpectedly reduced to a methyl group or completely eliminated to yield the parent pyridine. This has been observed using samarium diiodide (SmI₂) in the presence of water. clockss.org The outcome depends on the stoichiometry of the reagents. clockss.org

The pyridine ring itself can be reduced to a piperidine ring. This transformation typically requires more forcing conditions or specific catalysts. Pyridine can be rapidly reduced to piperidine using samarium diiodide in the presence of water at room temperature. clockss.org Catalytic hydrogenation can also achieve this, although the selective reduction of the pyridine ring in the presence of a cyano group is challenging, and often both groups are reduced. However, there is interest in methods for the selective reduction of the pyridine ring to produce compounds like 4-cyanopiperidine, though this specific transformation has not been widely reported in the literature. researchgate.net

| Target Functional Group | Reagent/Catalyst | Product |

| Cyano Group | Pd/C, H₂ rasayanjournal.co.in | 4-(Aminomethyl)-2-methylpyridine |

| Cyano Group | Raney Nickel, H₂ nih.gov | 4-(Aminomethyl)-2-methylpyridine |

| Cyano Group | SmI₂, H₂O clockss.org | 2-Methylpyridine or 2,4-Dimethylpyridine |

| Pyridine Ring | SmI₂, H₂O clockss.org | 4-Cyano-2-methylpiperidine |

| Pyridine Ring | Rhodium or Ruthenium catalysts nih.gov | 4-Cyano-2-methylpiperidine |

Cycloaddition Reactions and Heterocyclic Ring Formation

This compound can participate in cycloaddition reactions, either directly or by serving as a precursor to more reactive intermediates, leading to the formation of complex heterocyclic ring systems. These reactions are powerful tools in synthetic organic chemistry for building molecular complexity.

One of the most important classes of cycloadditions involving pyridine derivatives is the 1,3-dipolar cycloaddition. While this compound itself is not a 1,3-dipole, it can be converted into pyridinium ylides, which are potent 1,3-dipoles. These ylides can then react with various dipolarophiles, such as alkenes and alkynes, in [3+2] cycloaddition reactions to form fused heterocyclic systems like indolizines. researchgate.net Similarly, pyridynes, which are highly reactive intermediates derived from halopyridines, can undergo 1,3-dipolar cycloadditions with azides to synthesize triazolopyridines. researchgate.netscispace.com

The nitrile functionality itself can act as a 2π component in cycloaddition reactions. In [2+2+2] cycloadditions catalyzed by transition metals like cobalt, nitriles can react with two alkyne molecules to construct substituted pyridine rings. rsc.orgbohrium.com This atom-economical process allows for the assembly of complex pyridine scaffolds. rsc.org Although less common, unactivated cyano groups can also participate as dienophiles in intramolecular hetero-Diels-Alder reactions, which is a formal [4+2] cycloaddition. This has been demonstrated in cascade reactions for the synthesis of polycyclic pyridine derivatives. mit.edu

| Cycloaddition Type | Reactive Intermediate/Group | Reactant Partner | Resulting Heterocycle |

| 1,3-Dipolar Cycloaddition | Pyridinium Ylide (from this compound) | Alkenes/Alkynes | Indolizine derivatives researchgate.net |

| 1,3-Dipolar Cycloaddition | Pyridyne (from a derivative) | Azides | Triazolopyridine derivatives researchgate.netscispace.com |

| [2+2+2] Cycloaddition | Cyano group | Alkynes (2 equivalents) | Substituted Pyridine rsc.orgbohrium.com |

| [4+2] Cycloaddition (Diels-Alder) | Cyano group (as dienophile) | Diene | Dihydropyridine derivative mit.edugoogle.com |

C(sp³)–H Bond Functionalization

The methyl group of this compound provides a site for C(sp³)–H bond functionalization, a highly sought-after transformation in organic synthesis due to its potential for atom economy and step efficiency. These reactions allow for the direct conversion of the relatively inert C-H bond of the methyl group into new C-C or C-heteroatom bonds.

Radical-mediated reactions are a prominent strategy for functionalizing C(sp³)–H bonds adjacent to heterocycles. The Minisci reaction and its variants, for example, involve the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) heterocycle. rsc.org Conversely, radical functionalization can also occur at the methyl group. Strategies have been developed where 4-cyanopyridines undergo single-electron reduction to form radical anions, which can then couple with other radicals. rsc.org Furthermore, direct radical functionalization of the methyl group can be achieved, for instance, through the generation of methyl radicals that are subsequently trapped. nih.gov

Transition metal catalysis offers another powerful avenue for C(sp³)–H activation. Rhodium complexes, for example, have been used for the alkylation of 2-methylpyridines with alkenes. mdpi.com Iron-aluminum complexes have also been shown to selectively deprotonate the methyl group of 2-methylpyridine, enabling further reactions. rsc.org A particularly notable application is the direct trifluoromethylation of the benzylic C(sp³)–H bonds of azines, including pyridines, using a photoinduced transient activating strategy without the need for a metal catalyst. bohrium.com This method allows for the late-stage modification of complex molecules with high site selectivity. bohrium.com

| Functionalization Type | Reagent/Catalyst | Product Type |

| Radical Alkylation (Minisci-type) | Alkylsulfinate salts / Acid nih.gov | 4-Cyano-2-(poly)alkylpyridine |

| Radical Coupling | Photoredox catalyst / Radical source rsc.org | C4-functionalized pyridines |

| Trifluoromethylation | IMDN-Tf / Light (26 W CFL) bohrium.com | 4-Cyano-2-(trifluoromethyl)pyridine |

| Alkylation | RhCl(coe₂)₂ / PCy₃·HCl mdpi.com | 4-Cyano-2-alkenylpyridine |

| Deprotonation/Activation | Iron-Aluminum complex rsc.org | Anionic intermediate for further reaction |

Coordination Chemistry of 4 Cyano 2 Methylpyridine

Ligand Properties and Coordination Modes

Monodentate Coordination via Pyridine (B92270) Nitrogen (Npy)

The most common coordination mode for 4-Cyano-2-methylpyridine is as a monodentate ligand, where it binds to a metal ion exclusively through the nitrogen atom of the pyridine ring. researchgate.net In this arrangement, the cyano group does not directly participate in the coordination to the metal center. researchgate.net Infrared (IR) spectroscopy is a key technique used to distinguish this coordination mode. When this compound coordinates only through the pyridine nitrogen, the stretching frequency of the cyano group (ν(C≡N)) in the IR spectrum remains largely unchanged compared to the free ligand. researchgate.net This monodentate coordination is observed in the formation of polymeric chains of octahedra in various transition metal complexes. researchgate.net For instance, in compounds like [NiCl2(4-CNpy)2]n and [CoBr2(4-CNpy)2]n, the 4-cyanopyridine (B195900) ligand acts in a monodentate fashion, leading to the formation of single polymeric chains. researchgate.net

Bidentate Coordination via Pyridine and Nitrile Nitrogen (Npy and NCN)

This compound can also function as a bidentate ligand, bridging two metal centers by coordinating through both the pyridine nitrogen and the nitrile nitrogen. researchgate.net This bridging capability leads to the formation of more complex structures, such as layered or network architectures. A key indicator of bidentate coordination is a noticeable shift of the cyano group's stretching vibration (ν(C≡N)) to higher frequencies in the IR spectrum. researchgate.net This shift signifies the involvement of the nitrile nitrogen in bonding with a metal ion. Layered structures have been observed in compounds like [MnCl2(4-CNpy)]n and [NiCl2(4-CNpy)]n, where the 4-cyanopyridine ligand acts as a linear bridge between two metal atoms. researchgate.net This bidentate coordination is particularly significant for the construction of new metal-organic frameworks (MOFs). researchgate.net

Influence of Cyano Group on Electron-Withdrawing Nature and π-Conjugation

The cyano group at the 4-position of the pyridine ring exerts a strong electron-withdrawing effect. This electronic influence, combined with the electron-withdrawing nature of the pyridine nitrogen itself, makes the pyridine ring electron-deficient. smolecule.com This reduced electron density at the pyridine ring generally makes it less susceptible to electrophilic substitution but more prone to nucleophilic attack. The cyano group also participates in π-conjugation with the pyridine ring, creating an extended π-system. smolecule.com This conjugation influences the electronic properties of the molecule and its metal complexes, and can be a factor in stabilizing certain electronic configurations in the metal center upon coordination. researchgate.net For instance, the electron-withdrawing nature of the cyano group can stabilize lower oxidation states of the metal ion in a complex. researchgate.net

Synthesis and Characterization of Metal Complexes

The versatile coordinating ability of this compound has led to the synthesis and characterization of a wide array of metal complexes.

Transition Metal Complexes (e.g., Zn(II), Mn(II), Ni(II), Co(II), Ag(I), Hg(II))

A variety of transition metal complexes involving this compound have been reported. These are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. researchgate.net

Zn(II) Complexes: Zinc(II) complexes with substituted pyridines have been studied to understand the nature of the coordination bond. cdnsciencepub.com In complexes of the type Zn(4-R-pyridine)₂Cl₂, where R can be a cyano group, the coordination geometry is typically tetrahedral. cdnsciencepub.com

Mn(II) Complexes: Manganese(II) has been shown to form coordination polymers with 4-cyanopyridine. researchgate.net For example, [MnCl₂(4-CNpy)]n features a layered structure with bidentate bridging ligands. researchgate.net In other systems, manganese(II) complexes with substituted pyridines have been found to maintain an octahedral geometry. rsc.org

Ni(II) Complexes: Nickel(II) forms both monodentate and bidentate complexes with 4-cyanopyridine. researchgate.net For example, [NiCl₂(4-CNpy)₂]n consists of single chains with monodentate ligands, while [NiCl₂(4-CNpy)]n has a layered structure with bidentate bridging. researchgate.net The coordination geometry around the Ni(II) ion in these types of complexes is often octahedral. jscimedcentral.com

Co(II) Complexes: Cobalt(II) also forms complexes with 4-cyanopyridine, such as [CoBr₂(4-CNpy)₂]n, which exhibits a chain structure with monodentate coordination. researchgate.net Studies on cobalt(II) carboxylate complexes with cyanopyridines have shown the formation of both binuclear and mononuclear species, with the cyanopyridine ligand coordinating as a monodentate through the pyridine nitrogen.

Ag(I) Complexes: Silver(I) is known to form linear complexes with two pyridine ligands. jscimedcentral.com The synthesis of a silver(I) complex with this compound would be expected to follow this trend, resulting in a complex where the ligand coordinates in a monodentate fashion.

Hg(II) Complexes: Mercury(II) forms a variety of complexes with nitrogen and sulfur-containing ligands. colab.ws With pyridine-type ligands, tetrahedral geometries are often observed. tjnpr.orgtjnpr.org

Below is a table summarizing some of the characterized transition metal complexes with 4-cyanopyridine, a closely related ligand.

| Compound Formula | Metal Ion | Coordination Mode of 4-cyanopyridine | Structural Feature |

| [NiCl₂(4-CNpy)₂]n | Ni(II) | Monodentate | Single polymeric chains |

| [CoBr₂(4-CNpy)₂]n | Co(II) | Monodentate | Single polymeric chains |

| [MnCl₂(4-CNpy)]n | Mn(II) | Bidentate | Layered structure |

| [NiCl₂(4-CNpy)]n | Ni(II) | Bidentate | Layered structure |

Organometallic Complexes and Ligand Substituent Effects

This compound can also be incorporated into organometallic complexes, where the metal is bonded to both the pyridine ligand and organic moieties. For instance, reactions of [{Ru(η⁶-C₆Me₆)Cl₂}₂] with 4-cyanopyridine can lead to the formation of neutral mono and dimeric complexes. researchgate.net

The substituents on the pyridine ring significantly influence the properties of the resulting metal complexes. nih.gov The electron-withdrawing cyano group in this compound affects the strength of the metal-ligand bond. cdnsciencepub.com Studies on related copper(II) complexes have shown that electron-withdrawing groups on the pyridine ring can influence not only the copper-nitrogen bond but also the bonds to other ligands in the coordination sphere. researchgate.net This demonstrates the presence of an electronic delocalization that extends from the substituent through the pyridine ring to the metal center and its other coordinated atoms. researchgate.net The basicity of the pyridine ligand, which is modulated by substituents, can also correlate with the catalytic activity of the corresponding palladium(II) complexes in cross-coupling reactions. nih.gov

Spectroscopic Characterization of Coordination Compounds

The formation and properties of coordination compounds involving this compound are extensively studied using various spectroscopic techniques. FT-IR, electronic, and ¹H-NMR spectroscopy are pivotal in elucidating the coordination mode of the ligand and the electronic structure of the resulting complexes.

FT-IR Spectroscopy:

Infrared spectroscopy is a powerful tool for determining how this compound binds to a metal center. The nitrile (C≡N) stretching frequency is particularly informative. In the free ligand, this vibration typically appears around 2239 cm⁻¹. When the cyano group coordinates to a metal, this stretching vibration shifts to higher frequencies. researchgate.net This shift is a clear indication of the involvement of the nitrile nitrogen in the coordination. researchgate.netuef.fi For instance, in some complexes, this band can be observed to shift to around 2228 cm⁻¹, confirming chelation through the lone pair of electrons on the nitrile nitrogen. mdpi.com Conversely, if the nitrile group is not involved in coordination, its stretching frequency remains largely unchanged from that of the free ligand. researchgate.net

Electronic Spectroscopy (UV-Vis):

¹H-NMR Spectroscopy:

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to characterize the structure of these coordination compounds in solution. The chemical shifts of the protons on the pyridine ring and the methyl group are sensitive to the coordination environment. rsc.org The deshielding effect of the cyano group influences the chemical shifts of adjacent protons. Upon coordination to a metal, changes in the chemical shifts of the aromatic protons of the pyridine ring can be observed, providing evidence of the ligand's interaction with the metal center. researchgate.netnih.gov For example, in studies of trans-4-(m-cyanostyryl)pyridine, ¹H-NMR spectra show characteristic doublet signals for the protons in the trans position of the double bond. mdpi.comnih.gov

| Spectroscopic Technique | Key Observable | Interpretation |

| FT-IR | Shift in ν(C≡N) stretching frequency | A shift to higher frequency indicates coordination via the nitrile nitrogen. researchgate.net |

| Electronic (UV-Vis) | Ligand-to-metal charge-transfer (LMCT) bands | Provides information on the electronic structure and bonding. nih.govrsc.org |

| ¹H-NMR | Changes in chemical shifts of pyridine and methyl protons | Confirms coordination and provides details on the solution-state structure. researchgate.netnih.gov |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a valuable building block in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. bldpharm.comnih.gov Its ability to act as either a monodentate or a bidentate bridging ligand allows for the formation of diverse network structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.netresearchgate.netmdpi.com

When acting as a bidentate ligand, this compound can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the cyano nitrogen to another. researchgate.net This bridging capability is fundamental to the formation of extended coordination polymers. The linearity of the M-N(py)-C≡N-M bridge makes this ligand particularly suitable for constructing new MOFs. researchgate.net For example, it has been used to synthesize 2D coordination polymers with metals like cadmium and nickel. nih.gov

The structural diversity of these materials is also influenced by the choice of metal ion and the presence of other ancillary ligands. researchgate.net These factors can dictate the final dimensionality and topology of the resulting framework. The resulting MOFs and coordination polymers can exhibit interesting properties, such as porosity and potential for applications in areas like gas storage and catalysis. nih.gov

Supramolecular Interactions in Coordination Complexes

π(CN)-π Interactions and Nitrile-Nitrile Interactions

Unusual and significant supramolecular interactions involving the cyano group are observed in the crystal structures of this compound complexes. One such interaction is the π(CN)-π interaction, where the π system of the cyano group interacts with the π system of an aromatic ring. researchgate.net These interactions contribute to the stability of layered assemblies in these compounds. researchgate.net

Additionally, nitrile-nitrile interactions, where two cyano groups interact with each other, are also observed. researchgate.net These can occur in a parallel or antiparallel fashion. researchgate.net The antiparallel arrangement, in particular, has been studied using DFT calculations and has been shown to have an interaction energy comparable to that of hydrogen bonds. researchgate.net This interaction is enhanced by the coordination of the this compound ligand to a metal center. researchgate.net These interactions, along with other weak forces, result in the formation of 3D supramolecular networks. researchgate.netmdpi.com

Argentophilic Interactions in Silver(I) Complexes

In coordination complexes of silver(I), a specific type of metallophilic interaction known as an argentophilic interaction can occur. nih.gov This is a weak, attractive interaction between two or more silver(I) ions. These interactions are characterized by Ag···Ag distances that are shorter than the sum of their van der Waals radii (3.44 Å). acs.org

Applications and Advanced Materials Science

Catalysis Research

The distinct electronic properties of the 4-Cyano-2-methylpyridine scaffold make it a compound of interest in the field of catalysis. Researchers investigate its role and the effects of its functional groups in the design of more efficient and selective catalysts for a range of chemical transformations.

The development of new catalytic systems often involves fine-tuning the electronic and steric properties of ligands or the catalysts themselves. The substitution pattern on pyridine (B92270) rings plays a crucial role in this optimization process. Research into palladium (II) complexes used for the reduction of aromatic nitro compounds has shown that the electronic nature of substituents on the pyridine ligand significantly influences catalytic activity. Specifically, ligands with electron-withdrawing groups enhance the catalytic process. This suggests that a complex incorporating a 4-cyano-substituted pyridine could exhibit high efficiency, as the cyano group is strongly electron-withdrawing.

In a different application, pyridinium (B92312) salts have been studied as organocatalysts for the conversion of epoxides and carbon dioxide into cyclic carbonates. A study comparing various para-substituted pyridinium iodide salts systematically evaluated the effect of the substituent's electronic properties on catalytic yield. The research demonstrated a clear trend related to the acidity (pKa) of the catalyst.

| Catalyst Precursor | pKa (in water) | Yield (%) |

| p-Dimethylaminopyridine·HI | 9.7 | 96 |

| p-Methylpyridine·HI | 6.0 | 89 |

| Pyridine·HI | 5.2 | 66 |

| p-Cyanopyridine·HI | 1.9 | 46 |

This interactive table presents data on the catalytic efficiency of various p-substituted pyridinium iodide salts in the synthesis of cyclic carbonate from styrene (B11656) oxide and CO2. The results indicate that more basic pyridinium salts lead to higher product yields in this specific reaction.

The findings revealed that the highly acidic p-cyanopyridinium iodide was significantly less effective than its more basic counterparts, such as those derived from 4-methylpyridine (B42270) and 4-dimethylaminopyridine. This type of research is crucial for the rational design of catalysts, as it clarifies the structure-activity relationships that govern catalytic performance.

In organocatalysis, small organic molecules are used to accelerate chemical reactions. Pyridine derivatives are often employed as nucleophilic catalysts or activators. They can react with an electrophilic substrate to form a more reactive intermediate, which then proceeds to react with another reagent. The efficiency of the pyridine derivative as an activator is highly dependent on its nucleophilicity and basicity, which are dictated by its substituents.

For instance, in prebiotic chemistry research exploring non-enzymatic RNA copying, various 4-substituted pyridines have been tested for their ability to facilitate nucleotide activation. These studies have shown that the effectiveness of the organocatalyst is linked to its pKa, with an optimal range for facilitating the reaction. While this compound itself was not singled out in these specific studies, the investigation of related compounds like 4-methylpyridine helps to build a broader understanding of how substituted pyridines function as activators in complex reaction networks. The presence of the electron-withdrawing cyano group in this compound would decrease its basicity and nucleophilicity compared to pyridine or 4-methylpyridine, influencing its role as an activator.

Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. chemimpex.comnetascientific.com Its functional groups—the cyano and methyl moieties on a pyridine core—provide reactive sites for building more elaborate molecular architectures essential for biological activity. chemimpex.comnetascientific.com

The compound's structure is a recurring motif in medicinal chemistry, where it serves as a precursor to a wide array of therapeutic agents. chemimpex.comnetascientific.com Its stability and defined reactivity make it a reliable building block for constructing heterocyclic compounds, which are central to the development of new drugs. netascientific.com

One of the specific documented applications of this compound is its use as an intermediate in the synthesis of calcium antagonists. scbt.com Calcium antagonists, also known as calcium channel blockers, are a class of drugs used to treat various cardiovascular conditions, including hypertension and angina, by regulating the flow of calcium into muscle cells.

The utility of this compound extends to the synthesis of compounds investigated for a range of other therapeutic applications, including anti-cancer and anti-inflammatory treatments. chemimpex.comnetascientific.com

Research into new anti-cancer agents has led to the synthesis of novel 3-cyano-2-substituted pyridines. In one study, derivatives built around a core structure related to this compound were evaluated for their cytotoxic effects on several cancer cell lines. A key benzohydrazide (B10538) derivative demonstrated significant growth inhibition in the MCF-7 human breast cancer cell line.

| Cell Line | Cancer Type | IC₅₀ (μM) of Benzohydrazide Derivative 9a |

| SK-OV-3 | Ovarian | >10 |

| MCF-7 | Breast | 2 |

| MDA-MB-231 | Breast (Triple-Negative) | >10 |

| HCT-116 | Colon | 6.2 |

| RKO | Colon | 6.8 |

This interactive table shows the half-maximal inhibitory concentration (IC₅₀) values for a synthesized benzohydrazide derivative (9a) against various cancer cell lines. A lower value indicates higher potency. The compound was most effective against the MCF-7 breast cancer cell line. mdpi.com

Furthermore, other research efforts have focused on creating pyridine-bearing compounds with potential anti-cancer properties. One such study involved a multi-component reaction to produce ethyl-6-amino-5-cyano-2-methyl-4-substituted nicotinate (B505614) derivatives. These compounds were then tested for cytotoxicity against colon, liver, and breast cancer cell lines, with some showing moderate to strong activity. researchgate.netnih.gov This highlights the role of the cyanomethylpyridine scaffold as a foundational element for discovering new therapeutic candidates. researchgate.netnih.gov

In the agrochemical sector, this compound is utilized in the development of products like pesticides and herbicides, contributing to crop protection. chemimpex.comnetascientific.com

Intermediate in Pharmaceutical Agent Synthesis

Use in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. scbt.comchemimpex.com Its derivatives are integral to the creation of complex molecular architectures essential for drug development. chemimpex.com The presence of the cyano group enhances its reactivity, facilitating its use in the production of heterocyclic compounds which are significant in medicinal chemistry for developing new therapeutic agents. chemimpex.comnetascientific.com

One notable application is in the preparation of calcium antagonists. scbt.com Additionally, derivatives of this compound have been explored for their potential in creating compounds with anti-inflammatory and anti-cancer properties. chemimpex.comnetascientific.com For instance, the synthesis of 3-(4-cyanophenyl)-1,2,5,6-tetrahydro-1-methylpyridine, a derivative, has been investigated for its role as an acetylcholinesterase inhibitor, a target in the treatment of Alzheimer's disease. openmedicinalchemistryjournal.com

Research has also shown that the related compound, 2-cyano-4-methylpyridine (B154492), is an important intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. smolecule.com The versatility of these cyanopyridine derivatives allows for their incorporation into various biologically active molecules. chemimpex.com

Formulation of Agrochemicals (Pesticides, Herbicides)

Pyridine-based compounds are extensively used in agriculture as fungicides, insecticides, and herbicides. chempanda.com this compound and its isomers are valuable precursors in the formulation of these agrochemicals. The biological activity of these compounds makes them effective in crop protection. chemimpex.comsmolecule.com For example, 3-Cyano-2-methylpyridine is used as a precursor for the synthesis of pesticides and herbicides. guidechem.com The mechanism of action in agrochemicals involves its role in chemical reactions that produce effective crop protection agents. guidechem.com

The development of novel insecticides is an area of active research. For example, piperidinium (B107235) and morpholinium 3-cyanopyridinethiolates have been synthesized and evaluated for their insecticidal activity against pests like the cowpea aphid. chempanda.com

Materials Science and Optoelectronic Applications

The distinct electronic and structural characteristics of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the realm of optoelectronics.

Development of Novel Polymers and Coatings

The reactivity of the cyano group in this compound allows for its incorporation into polymer chains, leading to the development of novel polymers and coatings with enhanced properties. chemimpex.com These materials can be designed to have specific thermal, mechanical, or optical characteristics. The field of light-controlled radical polymerization, which allows for the synthesis of well-defined polymers, can utilize such monomers for creating advanced materials for applications like novel surfactants, dispersants, coatings, and adhesives. acs.org

Cyclometalating Ligands for Luminescent Complexes (e.g., OLEDs)

This compound and its derivatives are of significant interest as cyclometalating ligands in the formation of luminescent metal complexes, particularly for applications in Organic Light-Emitting Diodes (OLEDs). The cyano group's strong electron-withdrawing nature can influence the electronic properties of the resulting complexes, tuning their emission wavelengths.

For instance, iridium(III) complexes incorporating ligands derived from 2-phenylpyridine (B120327) have been extensively studied for their phosphorescent properties in OLEDs. jkps.or.kr The introduction of a cyano group can increase the HOMO-LUMO gap, leading to a hypsochromic (blue) shift in the emission color. jkps.or.kr Research on deep-blue phosphorescent iridium(III) complexes has utilized ligands like 2-(2',4'-difluorophenyl)-4-methyl-pyridine, where the methyl group is analogous to that in this compound, to achieve efficient blue emission. jkps.or.kr

Furthermore, luminescent copper(I) complexes have been synthesized using 4-methylpyridine as a ligand, demonstrating the potential of such pyridine derivatives in creating emissive materials. acs.org The ability to tune the emission color of these complexes is crucial for developing full-color displays and lighting applications. acs.org

Nonlinear Optical Materials

The combination of a pyridine ring and a cyano group in molecules can give rise to significant nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and have applications in technologies like optical switching and frequency conversion. Research into host-guest inclusion compounds has demonstrated the potential for reversible switching of quadratic nonlinear optical properties. dntb.gov.ua The design of supramolecular structures incorporating cyanopyridine derivatives is a promising avenue for creating new NLO materials.

Supramolecular Chemistry and Cocrystal Formation

This compound and its derivatives are excellent building blocks for constructing supramolecular assemblies and cocrystals due to their ability to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding.

The formation of cocrystals between substituted pyridines and carboxylic acids is a well-established strategy in crystal engineering. researchgate.net The cyano group in 4-cyanopyridine (B195900) can act as a hydrogen bond acceptor. Studies on the structural landscape of acid-pyridine cocrystals help in understanding the formation of predictable supramolecular synthons. researchgate.net

Furthermore, 4-cyano-1-methylpyridinium iodide has been used as a guest molecule with 18-crown-6 (B118740) as the host to form supramolecular cocrystals. dntb.gov.uaresearchgate.netresearchgate.net These studies reveal the formation of unique molecular configurations stabilized by hydrogen bonding and ion-dipole interactions. dntb.gov.uaresearchgate.net The investigation of such cocrystals also extends to their thermal and optical properties, including the determination of their band gap energies. dntb.gov.ua

Halogen bonding is another powerful tool for constructing multicomponent supramolecular assemblies. nih.gov Co-crystallization studies involving diiodotetrafluorobenzene and various pyridine derivatives, including methylpyridines, have demonstrated the formation of discrete supramolecular assemblies through C–I···N halogen bonds. nih.gov The use of 4-cyanopyridine as a halogen bond acceptor with diiodo-BODIPY derivatives has also been successfully demonstrated, leading to the formation of one-dimensional chain structures. acs.org

Hydrogen Bonding and Ion-Dipole Interactions

Hydrogen Bonding:

In the solid state, organic molecules frequently form intricate networks through hydrogen bonds, which are crucial in determining the crystal packing and, consequently, the material's physical properties. For pyridinium cations, weak C-H···X hydrogen bonds (where X is an anion or another electronegative atom) are prevalent. For instance, in the crystal structures of various 4-cyano-1-methylpyridinium salts, such as the nitrate (B79036) and hexafluoridophosphate salts, extensive C-H···O and C-H···F hydrogen bonds are observed. nih.govxula.edu These interactions involve both the aromatic C-H bonds of the pyridine ring and the C-H bonds of the methyl group, linking the cations and anions into complex one-, two-, or three-dimensional networks. nih.govxula.edu

Furthermore, the cyano group itself can act as a hydrogen bond acceptor. In the crystal structure of 4-cyano-1-methylpyridinium nitrate, cation-cation C-H···N hydrogen bonds are observed, where a ring hydrogen atom of one cation interacts with the nitrogen atom of the cyano group of a neighboring cation. xula.edu This demonstrates the dual role of the cyanopyridinium cation in both donating and accepting hydrogen bonds.

Ion-Dipole Interactions:

Ion-dipole forces are fundamental to the structure of solutions and solid-state ionic compounds. grafiati.com In the context of this compound, these interactions are most clearly illustrated in its salts, where the 4-cyano-1-methylpyridinium cation interacts with a counter-anion. The positive charge on the pyridinium ring creates a strong electrostatic attraction with the negatively charged anion. nih.govresearchgate.net

The strength and geometry of these ion-dipole interactions are influenced by the nature of the anion and the distribution of charge within the cation. nih.gov For example, in the structure of 4-cyano-1-methylpyridinium nitrate, close contacts between the nitrate anion and the pyridinium ring are observed, which can be described as a combination of electrostatic attraction and anion-π interactions. xula.edu Similarly, studies on supramolecular cocrystals of 4-cyano-1-methylpyridinium iodide with crown ethers reveal that the assembly is supported by a combination of hydrogen bonding and ion-dipole interactions. researchgate.net

The following table summarizes the types of hydrogen and ion-dipole interactions observed in compounds related to this compound.

| Interaction Type | Donor | Acceptor | Example Compound(s) |

| Hydrogen Bond | C-H (ring) | Anion (O, F) | 4-cyano-1-methylpyridinium nitrate/hexafluoridophosphate nih.govxula.edu |

| C-H (methyl) | Anion (O, F) | 4-cyano-1-methylpyridinium nitrate/hexafluoridophosphate nih.govxula.edu | |

| C-H (ring) | N (cyano) | 4-cyano-1-methylpyridinium nitrate xula.edu | |

| Ion-Dipole | Pyridinium Cation | Anion (NO₃⁻, PF₆⁻, I⁻) | 4-cyano-1-methylpyridinium salts nih.govxula.eduresearchgate.net |

| Anion-π | Anion (NO₃⁻, PF₆⁻) | Pyridinium Ring | 4-cyano-1-methylpyridinium nitrate/hexafluoridophosphate nih.govxula.edu |

This table is based on data from related compounds due to the absence of specific crystallographic data for neutral this compound.

Halogen Bonding in Supramolecular Assemblies

Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). acs.orgd-nb.info This interaction has emerged as a powerful tool in crystal engineering for the construction of complex supramolecular architectures. nih.gov The nitrogen atoms of pyridine and cyano groups are excellent halogen bond acceptors.

Research on pyridine derivatives has demonstrated their efficacy as building blocks for halogen-bonded cocrystals. mdpi.comoup.com Specifically, both 4-cyanopyridine and 2-methylpyridine (B31789) have been successfully co-crystallized with potent halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB). nih.govoup.com In these assemblies, the primary interaction is the C–I···N halogen bond, where the nitrogen atom of the pyridine ring acts as the acceptor. mdpi.com

The strength of the halogen bond can be tuned by modifying the electronic properties of both the donor and the acceptor. The presence of the electron-withdrawing cyano group in this compound is expected to decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine alone, thus forming a slightly weaker halogen bond. Conversely, the cyano group itself can function as a halogen bond acceptor, although it is generally considered a weaker acceptor than the pyridine nitrogen. nih.gov This dual-acceptor capability offers potential for creating more complex and multi-dimensional supramolecular structures.

A study on the co-crystallization of BODIPY derivatives with 4-cyanopyridine (4-CPY) using a diiodo-BODIPY as the halogen bond donor provides quantitative data on such interactions. acs.org The formation of a 1:1 halogen-bonded complex was confirmed, with specific distances and angles characterizing the I···N interaction.

The table below presents data from a study on a halogen-bonded cocrystal of a related cyanopyridine, offering insight into the expected geometric parameters for similar assemblies with this compound.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction | Distance (d, Å) | Angle (∠, °) |

| DIEB | 4-CPY | I···N | 2.822 | 170.8 |

| DIEB | 4-CPY | I···N | 2.915 | 170.1 |

Data extracted from a study on a cocrystal of 3,5-diiodo-ethynyl-BODIPY (DIEB) and 4-cyanopyridine (4-CPY). acs.org The two different sets of parameters are due to disorder in the crystal structure.

The ability of this compound to act as a versatile halogen bond acceptor, utilizing either its pyridine or cyano nitrogen, positions it as a valuable component for the design of functional materials, including liquid crystals, nonlinear optical materials, and porous solids. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular compounds, offering non-destructive methods to probe various aspects of molecular structure and bonding.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within 4-Cyano-2-methylpyridine. The spectra are characterized by specific absorption or scattering peaks corresponding to the vibrational modes of the molecule.

The most prominent feature in the IR spectrum of a cyanopyridine derivative is the stretching vibration of the cyano group (C≡N). This typically appears as a sharp and intense band in the region of 2200-2240 cm⁻¹. researchgate.net For instance, in the related compound 2-hydroxy-3-cyano-4-methylpyridine, the C≡N stretching band is observed at 2229 cm⁻¹. researchgate.net The methyl group (-CH₃) gives rise to characteristic symmetric and asymmetric stretching vibrations, usually found between 2950 and 2990 cm⁻¹, and bending vibrations around 1460-1497 cm⁻¹. researchgate.net Vibrations associated with the pyridine (B92270) ring, including ring stretching and bending modes, are also observable throughout the fingerprint region of the spectrum. rsc.orgtandfonline.comacs.org

Raman spectroscopy provides complementary information. In studies of 4-cyanopyridine (B195900), Raman spectra are often dominated by strong bands corresponding to totally symmetric modes, such as the ν(C≡N) stretch and various pyridine ring vibrations. rsc.org The analysis of both IR and Raman spectra, often aided by computational calculations, allows for a detailed assignment of the fundamental vibrational modes of the molecule. researchgate.nettandfonline.com

Table 1: Typical Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Cyano (C≡N) | Stretching (ν) | 2200 - 2240 | researchgate.net |

| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2950 - 2990 | researchgate.net |

| Methyl (H-C-H) | Bending (δ) | 1460 - 1497 | researchgate.net |

| Pyridine Ring | Ring Stretching/Bending | Varies (Fingerprint Region) | rsc.orgacs.org |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum can be influenced by the molecule's structure and its solvent environment, a phenomenon known as solvatochromism. nih.govmdpi.com